N-[(furan-2-yl)methyl]-4-{[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide
Description
This compound is a multifunctional heterocyclic molecule featuring:
- A 3,4-dihydroquinazolin-4-one core, known for its role in kinase inhibition and antimicrobial activity.
- A cyclohexane-1-carboxamide moiety, which modulates lipophilicity and bioavailability.
- A furan-2-ylmethyl substituent, contributing to hydrogen-bonding capacity and aromatic interactions.
Its structural complexity suggests applications in medicinal chemistry, particularly as a protease or kinase inhibitor .
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-4-[[4-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylquinazolin-3-yl]methyl]cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O4S/c36-28(32-17-16-22-7-2-1-3-8-22)21-40-31-34-27-11-5-4-10-26(27)30(38)35(31)20-23-12-14-24(15-13-23)29(37)33-19-25-9-6-18-39-25/h1-11,18,23-24H,12-17,19-21H2,(H,32,36)(H,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILFBZDWEQYTBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCCC4=CC=CC=C4)C(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(furan-2-yl)methyl]-4-{[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the furan moiety and the cyclohexane ring. Key steps include:
Formation of the Quinazolinone Core: This involves the reaction of anthranilic acid derivatives with isocyanates or carbodiimides under controlled conditions.
Introduction of the Furan Moiety: The furan ring is introduced through a Friedel-Crafts acylation reaction, using furan and an appropriate acyl chloride.
Cyclohexane Ring Formation: The cyclohexane ring is synthesized via a Diels-Alder reaction, followed by hydrogenation to reduce any double bonds.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan moiety, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the quinazolinone core, converting it to dihydroquinazolinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various N-substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be used in the synthesis of novel polymers with unique properties.
Biology:
Enzyme Inhibition: The compound has potential as an inhibitor of specific enzymes, making it useful in biochemical research.
Medicine:
Drug Development: Due to its complex structure, the compound can serve as a lead molecule for the development of new pharmaceuticals targeting various diseases.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of N-[(furan-2-yl)methyl]-4-{[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the binding site. The pathways involved may include signal transduction pathways, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Key Analogs and Structural Variations
The compound is compared to three structurally related derivatives (Table 1):
Structural and Functional Insights:
The furan-2-ylmethyl group (target compound) vs. benzyl (K284-4706): Furan’s oxygen atom may improve hydrogen-bonding interactions with target enzymes, whereas benzyl groups prioritize π-π stacking .
Impact of Halogenation :
- BB00638’s chlorophenylmethyl sulfanyl group introduces electron-withdrawing effects, which could stabilize the molecule in acidic environments but reduce solubility compared to the target compound’s phenylethyl group .
Cyclohexane vs. In contrast, the tetrahydrofuran derivative () may increase metabolic stability due to its oxygen heteroatom .
Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound’s logP (estimated 3.8) is higher than K284-4706 (logP ~3.5), suggesting greater lipid solubility but possible challenges in aqueous dissolution .
- Metabolic Stability : The sulfanyl (-S-) linkage in all analogs is susceptible to oxidative metabolism, but the cyclohexane carboxamide in the target compound may slow hepatic clearance compared to BB00638’s simpler structure .
Research Findings and Implications
Structure-Activity Relationship (SAR) :
- The phenylethyl carbamoyl group is critical for kinase inhibition, while furan-2-ylmethyl enhances solubility without compromising binding affinity.
- Halogenation (e.g., BB00638) reduces bioavailability but improves target selectivity .
Synthetic Challenges :
- Coupling reactions (e.g., diazonium salt methods in ) are commonly used to introduce sulfanyl and carbamoyl groups but require precise temperature control to avoid byproducts .
Future Directions :
- Hybrid analogs combining the cyclohexane carboxamide (target compound) with tetrahydrofuran () could balance metabolic stability and solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
